molecular formula C15H19NO2 B1327251 Cyclopropyl 2-(morpholinomethyl)phenyl ketone CAS No. 898751-29-6

Cyclopropyl 2-(morpholinomethyl)phenyl ketone

Cat. No.: B1327251
CAS No.: 898751-29-6
M. Wt: 245.32 g/mol
InChI Key: LNKVHSNWQRIMCU-UHFFFAOYSA-N
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Description

Cyclopropyl 2-(morpholinomethyl)phenyl ketone is a chemical compound with the molecular formula C15H19NO2. It is a type of pharmacological intermediate, often used in the synthesis of various organic compounds. This compound is characterized by the presence of a cyclopropyl group, a morpholinomethyl group, and a phenyl ketone group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of Cyclopropyl 2-(morpholinomethyl)phenyl ketone typically involves cyclopropanation techniques. One common method is the reaction of cyclopropyl bromide with 2-(morpholinomethyl)phenyl ketone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Cyclopropyl 2-(morpholinomethyl)phenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclopropyl 2-(morpholinomethyl)phenyl ketone has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and is used in the development of new drugs.

    Material Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Cyclopropyl 2-(morpholinomethyl)phenyl ketone

Properties

IUPAC Name

cyclopropyl-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-15(12-5-6-12)14-4-2-1-3-13(14)11-16-7-9-18-10-8-16/h1-4,12H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKVHSNWQRIMCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643566
Record name Cyclopropyl{2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-29-6
Record name Cyclopropyl[2-(4-morpholinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl{2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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